molecular formula C16H19N3O3 B2667783 2-(4-ethoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide CAS No. 2194846-39-2

2-(4-ethoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide

Cat. No.: B2667783
CAS No.: 2194846-39-2
M. Wt: 301.346
InChI Key: FHBQHAZORCNVRJ-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide is a synthetic chemical compound of significant interest in early-stage pharmacological research and chemical biology. The molecular structure of this agent incorporates both an ethoxyphenyl acetamide moiety and a pyrimidinone ring system, features that are often investigated for their potential to modulate various biological pathways. Researchers are exploring this compound primarily as a potential tool molecule in the study of enzyme inhibition and cellular signaling processes. Its structural profile suggests potential for interaction with enzyme families such as dehydrogenases , though its specific molecular targets and precise mechanism of action require further experimental elucidation. The core research value of this compound lies in its application for developing novel assays and screening platforms to better understand disease mechanisms, particularly in the context of inflammatory and cardiovascular conditions . It is supplied exclusively for laboratory research purposes.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-(2-oxopyrimidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-22-14-6-4-13(5-7-14)12-15(20)17-9-11-19-10-3-8-18-16(19)21/h3-8,10H,2,9,11-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBQHAZORCNVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCN2C=CC=NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxyphenylamine and 2-(2-oxopyrimidin-1(2H)-yl)ethylamine.

    Acylation Reaction: The primary amine group of 4-ethoxyphenylamine is acylated using acetic anhydride or acetyl chloride under basic conditions to form the intermediate acetamide.

    Coupling Reaction: The intermediate is then coupled with 2-(2-oxopyrimidin-1(2H)-yl)ethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of 2-(4-ethoxyphenyl)-N-(2-(2-hydroxypyrimidin-1(2H)-yl)ethyl)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

    Pharmaceutical Development: Explored as a potential drug candidate or as a building block in the synthesis of active pharmaceutical ingredients (APIs).

Industry

    Material Science: Used in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The pyrimidinone moiety could play a role in binding to nucleic acids or proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide
  • 2-(4-ethoxyphenyl)-N-(2-(2-oxopyridin-1(2H)-yl)ethyl)acetamide

Uniqueness

2-(4-ethoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide is unique due to the presence of both the ethoxyphenyl and pyrimidinone groups, which may confer specific chemical and biological properties not found in similar compounds. The ethoxy group can influence the compound’s lipophilicity and membrane permeability, while the pyrimidinone ring can interact with biological targets in a distinct manner.

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H22N2O3C_{16}H_{22}N_{2}O_{3}. Its structure comprises an acetamide group linked to a 4-ethoxyphenyl moiety and a pyrimidine derivative, which contributes to its diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing the pyrimidine structure have shown antiproliferative effects against various cancer cell lines, including breast, colon, and lung cancers. The proposed mechanism involves:

  • Inhibition of Cell Cycle Progression : The compound may interfere with the normal cell cycle, leading to reduced proliferation.
  • Induction of Apoptosis : It is believed to trigger programmed cell death in cancer cells, enhancing its therapeutic potential.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin production, and its inhibition is crucial for developing skin-whitening agents. Some studies have explored the potential of compounds structurally related to This compound as tyrosinase inhibitors. The mechanism involves:

  • Binding to Active Site : The compound may bind to the active site of tyrosinase, preventing substrate access and thereby inhibiting melanin synthesis.

Case Studies

  • Antiproliferative Effects : A study evaluated the effects of related compounds on human cancer cell lines. Results indicated that these compounds could reduce cell viability by over 50% at specific concentrations, suggesting strong anticancer activity.
  • Tyrosinase Inhibition : Research demonstrated that certain derivatives could reduce tyrosinase activity by up to 70%, highlighting their potential as skin-whitening agents.

Data Tables

Property/ActivityValue/Description
Molecular FormulaC16H22N2O3C_{16}H_{22}N_{2}O_{3}
Anticancer ActivitySignificant inhibition of cancer cell proliferation
Tyrosinase InhibitionUp to 70% reduction in enzyme activity
Proposed MechanismCell cycle arrest and apoptosis induction

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